3-(benzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
Description
3-(Benzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic quinolone derivative characterized by a benzenesulfonyl group at position 3, a fluorine atom at position 6, a 4-methylpiperidinyl substituent at position 7, and a propyl chain at position 1 of the quinolin-4-one scaffold. Its synthesis and structural determination likely employ crystallographic methods, such as those facilitated by SHELX software .
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-3-11-27-16-23(31(29,30)18-7-5-4-6-8-18)24(28)19-14-20(25)22(15-21(19)27)26-12-9-17(2)10-13-26/h4-8,14-17H,3,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLIHOKMLRNNFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Benzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a compound of growing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This dihydroquinoline derivative exhibits diverse biological activities, including enzyme inhibition and receptor modulation, which may lead to various pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 442.55 g/mol. The structure is characterized by a quinoline core with a benzenesulfonyl group and a fluorinated moiety, which enhances its biological activity. The presence of the piperidine ring contributes to its pharmacological properties, making it a candidate for drug development.
Biological Activity Overview
Research indicates that this compound possesses significant biological activity, particularly in the following areas:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can be crucial for therapeutic interventions in various diseases.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neurological pathways and offering applications in treating conditions such as depression or anxiety.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various pathogens.
The exact mechanisms through which this compound exerts its effects involve complex interactions with biological targets. These include:
- Binding Affinity : Studies have demonstrated that the compound binds effectively to certain enzymes and receptors, modulating their activity.
- Pharmacodynamics : Understanding the pharmacodynamics is essential for optimizing the efficacy of this compound in therapeutic settings.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity : A study reported that derivatives of sulfonamide compounds exhibited significant antibacterial properties. The mechanism involved disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : Research indicated that related compounds showed potent anti-inflammatory activity in animal models. The compounds inhibited key inflammatory mediators, suggesting potential applications in treating inflammatory diseases .
- Neuropharmacological Studies : Investigations into the neuropharmacological effects revealed that the compound could modulate neurotransmitter systems, indicating potential use in treating mood disorders.
Data Table: Biological Activities
Scientific Research Applications
Key Functional Groups
- Fluoro Group : Enhances lipophilicity and may influence receptor binding.
- Sulfonyl Group : Participates in various chemical reactions and may enhance biological activity.
Medicinal Chemistry Applications
The compound exhibits several potential biological activities that make it a candidate for therapeutic applications:
Neuroprotective Effects
Research suggests that this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathology of neurodegenerative diseases such as Alzheimer's disease. By modulating neurotransmission pathways, it could provide neuroprotective effects and support cognitive function.
Antagonistic Activity
The compound may act as an antagonist at specific neurotransmitter receptors. This action can modulate neurotransmitter activity, offering potential therapeutic benefits in treating neurological disorders. For instance, its interaction with dopamine or serotonin receptors could be explored for implications in mood disorders or schizophrenia .
Materials Science Applications
In addition to its medicinal uses, the unique structure of 3-(benzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one makes it a candidate for applications in materials science. The compound's ability to form stable complexes with metals could be valuable in developing new materials for electronic or photonic applications.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions that incorporate techniques such as Suzuki–Miyaura coupling to construct the quinoline core and introduce substituents. The mechanism of action primarily revolves around its interaction with specific molecular targets within biological systems, influencing various signaling pathways and potentially leading to therapeutic outcomes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinolone Derivatives
Key Observations:
The 4-methylbenzyl substituent in introduces steric hindrance, which may reduce bioavailability.
Position 3 Variations: Benzenesulfonyl (target) vs.
Position 7 Substituents: 4-Methylpiperidinyl (target) vs. 4-methylpiperazinyl (): Piperazinyl groups are more polar due to the additional nitrogen, which may affect binding to hydrophobic targets.
Research Findings and Structural Insights
- Crystallographic Data : SHELX-based refinement (e.g., SHELXL) is critical for resolving the complex stereochemistry of such derivatives, particularly the sulfonyl and piperidinyl groups .
- Antimicrobial Activity: While direct data are unavailable, fluoroquinolones with analogous substitutions (e.g., 6-fluoro, 7-piperazinyl) are known for DNA gyrase inhibition . The 4-methylpiperidinyl group in the target compound may confer resistance to efflux pumps compared to piperazinyl analogs.
- Solubility and Bioavailability: The propyl chain and benzenesulfonyl group suggest moderate solubility in non-polar environments, contrasting with the carboxylic acid derivative in , which is more water-soluble but less cell-permeable.
Q & A
Q. What synthetic methodologies are commonly employed for this compound?
Q. How is the compound characterized to confirm its structure and purity?
Key analytical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 471.18) .
- FT-IR : Identification of functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Temperature : Elevated temperatures (80–100°C) enhance piperidine coupling efficiency but may require inert atmospheres to prevent decomposition .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve sulfonation and alkylation rates .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions reduce side products .
- pH control : Fluorination reactions require strict pH monitoring (pH 6–7) to avoid over-fluorination .
Table 2: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction temperature | 80–100°C (coupling) | +20–30% | |
| Solvent polarity | DMF > DCM | +15% | |
| Catalyst loading | 5 mol% Pd(OAc)₂ | +25% |
Q. What computational methods predict the compound’s reactivity and electronic properties?
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks (e.g., sulfonyl group as electron-withdrawing) .
- Molecular docking : Models interactions with biological targets (e.g., bacterial DNA gyrase) to rationalize antibacterial activity .
- MD simulations : Assess stability of the compound in aqueous environments, critical for pharmacokinetic profiling .
Q. How are contradictions in bioactivity data resolved across studies?
- Structural analogs : Compare data with similar compounds (e.g., fluoroquinolones in ) to identify substituent-dependent trends.
- Assay standardization : Validate protocols (e.g., MIC testing per CLSI guidelines) to minimize variability .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values across cell lines .
Q. What strategies elucidate the mechanism of action for this compound?
- Enzyme inhibition assays : Test against targets like topoisomerase IV or cytochrome P450 isoforms .
- Cellular uptake studies : Radiolabel the compound (³H or ¹⁴C) to quantify intracellular accumulation .
- Resistance profiling : Serial passage experiments with bacteria to identify mutation hotspots (e.g., gyrA mutations) .
Table 3: Hypothetical Bioactivity Profile (Based on Analogs)
| Target | Assay Type | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Bacterial gyrase | MIC (S. aureus) | 0.5–2 µg/mL | |
| CYP3A4 | Fluorometric | 10 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
